2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone

Descripción general

Descripción

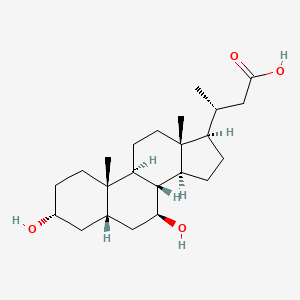

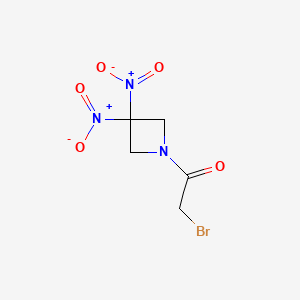

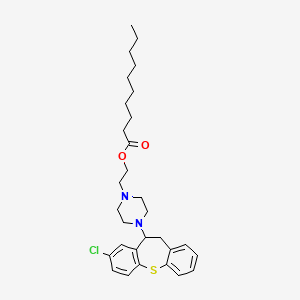

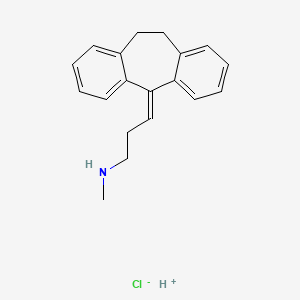

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone is a chemical compound with the CAS Number: 925206-65-1. It has a molecular weight of 268.02 . This compound is stored in an inert atmosphere at 2-8°C and is in solid form .

Molecular Structure Analysis

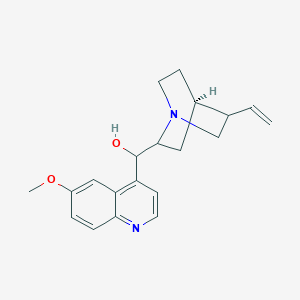

The IUPAC name for this compound is 2-bromo-1-(3,3-dinitroazetidin-1-yl)ethan-1-one . The InChI code is 1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Anticancer Agent

RRX-001 has been identified as a promising anticancer agent. It is currently in phase III clinical trials and has shown potential in treating various tumors, including brain, colorectal, small-cell lung, and non-small cell lung cancers . Its anticancer effects are attributed to its role as a radiosensitizer, chemosensitizer, or immunosensitizer. RRX-001 catalyzes the production of nitric oxide (NO) and reactive oxygen species (ROS), which alter the intracellular redox status and promote epigenetic modulation .

Inflammatory Disease Treatment

The compound has demonstrated significant efficacy as a potent covalent inhibitor of the NLRP3 inflammasome, which plays a crucial role in innate immune-mediated inflammation. This makes RRX-001 a potential therapeutic agent for a variety of inflammatory diseases, such as autoinflammatory, metabolic, and neurodegenerative diseases . It has shown beneficial effects on lipopolysaccharide (LPS)-induced systemic inflammation, dextran sulfate sodium (DSS)-induced colitis, and experimental autoimmune encephalomyelitis (EAE) in mice .

Epigenetic Modulation

RRX-001 is recognized for its ability to mediate epigenetic changes. It binds hemoglobin and drives red blood cell-mediated redox reactions under hypoxia, which can lead to changes in gene expression. This property is particularly useful in oncology, where epigenetic modulation can reverse resistance to chemotherapy and radiotherapy .

Co-Crystal Formation

Recent research has focused on the formation of co-crystals of RRX-001. These co-crystals are being studied for their potential to treat or prevent various diseases, disorders, and conditions. The methods of preparing and using these co-crystals are an active area of investigation .

Redox Reactions and Hypoxia

RRX-001 has been shown to have a role in redox biology, particularly in conditions of hypoxia, which is common in solid tumors. By affecting redox reactions, RRX-001 can influence the tumor microenvironment, potentially making it more susceptible to treatment .

Immunological Research

As a covalent NLRP3 inhibitor, RRX-001 has implications for immunological research, especially in understanding the mechanisms of inflammasome activation and its role in various diseases. This can lead to the development of new strategies for immunotherapy .

Nanomedicine and Drug Delivery

RRX-001 has been studied in combination with pH-responsive nanomedicines and T-type calcium channel inhibitors for targeted drug delivery to lung tumors. This approach aims to enhance the efficacy of chemotherapy by ensuring the localized release of drugs within the tumor microenvironment .

Vascular Modulation

The compound has been observed to cause short-term blood flow redistribution in tumors, which is significant for therapies that rely on vascular dynamics. This property can be leveraged to improve the delivery of therapeutic agents and to modulate the tumor vasculature .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

RRX-001 is a chimeric single molecular entity that targets multiple redox-based mechanisms . It primarily targets the NLRP3 inflammasome and Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of Nrf2 . It also downregulates CD47 and SIRP-α , and covalently targets deprotonated nucleophilic thiolates in specific proteins .

Mode of Action

RRX-001 binds to the NLRP3 inflammasome and inhibits it, as well as KEAP1 . It covalently binds to cysteine 409 of NLRP3 via its bromoacetyl group, blocking the NLRP3-NEK7 interaction, which is critical for the assembly and activation of the NLRP3 inflammasome . RRX-001 also reacts selectively with nucleophilic sulfhydryl groups abundant in red blood cells (RBCs), such as reduced glutathione and the highly conserved β-globin chain cysteine 93 residue .

Biochemical Pathways

RRX-001 affects several biochemical pathways. It inhibits the activation of the canonical, noncanonical, and alternative NLRP3 inflammasomes . It also induces the generation of reactive oxygen and nitrogen species that can epigenetically modulate DNA methylation, histone deacetylation, and lysine demethylation .

Pharmacokinetics

RRX-001 is a nonpolar small molecule that easily crosses cell membranes and the blood-brain barrier (BBB) and distributes systemically . It is infused once weekly, and its starting dose is 2 mg IV weekly, with dose level escalations up to 16 mg IV weekly .

Result of Action

RRX-001 exhibits potent anti-tumor activity with minimal toxicity . It has strong beneficial effects on NLRP3-driven inflammatory diseases . It also mediates immunomodulatory effects either directly through polarization of tumor-associated macrophages or indirectly through vascular normalization and increased T-lymphocyte infiltration .

Action Environment

The action of RRX-001 depends on the reduced to oxidized glutathione ratio and the oxygenation status of tissues . It is activated by hypoxia and induces the generation of reactive oxygen and nitrogen species . The compound’s action is also influenced by the environment within the tumor vasculature .

Propiedades

IUPAC Name |

2-bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODKFOVZURLVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CBr)([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone | |

CAS RN |

925206-65-1 | |

| Record name | RRX-001 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925206651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RRx-001 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RRX-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RPW6SU9SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of RRx-001?

A1: RRx-001 exerts its effects through multiple mechanisms, making it a pleiotropic agent. Key targets include:

- Hemoglobin: RRx-001 binds to the beta cysteine 93 residue of hemoglobin [], influencing its oxygen-carrying capacity and promoting nitric oxide release under hypoxic conditions [, ].

- NLRP3 Inflammasome: RRx-001 acts as an NLRP3 inflammasome inhibitor, reducing inflammatory responses [, , , ].

- CD47/SIRPα Axis: RRx-001 downregulates CD47 on tumor cells and SIRPα on macrophages, interfering with the “don’t eat me” signal and enhancing macrophage-mediated phagocytosis of tumor cells [, , , ].

- Epigenetic Modulation: RRx-001 inhibits DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and lysine demethylases, leading to epigenetic modifications that influence gene expression [, , , , ].

- Glucose-6-Phosphate Dehydrogenase (G6PD): RRx-001 inhibits G6PD, a key enzyme in the pentose phosphate pathway, leading to reduced NADPH levels and increased oxidative stress in tumor cells [, ].

Q2: How does RRx-001 affect the tumor microenvironment?

A2: RRx-001 demonstrates immunomodulatory effects by:

- Macrophage Repolarization: It shifts tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype [, ], promoting anti-tumor immunity [, ].

- Vascular Normalization: RRx-001 promotes normalization of the aberrant tumor vasculature, enhancing blood flow, oxygenation, and drug delivery [, , , , , , ].

Q3: How does RRx-001's interaction with hemoglobin impact its anticancer activity?

A3: RRx-001's binding to hemoglobin triggers several downstream effects:

- Enhanced Nitric Oxide (NO) Release: This occurs specifically under hypoxic conditions, characteristic of the tumor microenvironment [, ]. NO acts as a vasodilator and cytotoxic agent [, , ].

- Increased Oxidative Stress: RRx-001 binding disrupts the redox balance in cancer cells, further promoting cell death [].

Q4: How does RRx-001 induce a “vaccine-like” response in cancer cells?

A: RRx-001 treatment can activate endogenous retroviruses in cancer cells through DNA demethylation []. This process triggers an interferon response, mimicking an antiviral defense mechanism and potentially boosting anti-tumor immunity [].

Q5: What are the key preclinical findings regarding RRx-001's anticancer activity?

A5: Preclinical studies have demonstrated that RRx-001:

- Inhibits tumor growth in various xenograft and syngeneic mouse models [, , , , , , , , ].

- Demonstrates synergy with standard therapies such as chemotherapy and radiation, enhancing their efficacy [, , , , , , ].

- Reduces drug resistance in multiple myeloma models [].

Q6: What is the safety and tolerability profile of RRx-001 in clinical trials?

A: RRx-001 has been generally well-tolerated in Phase I and II clinical trials [, , , , , , , ]. The main adverse event observed is infusion-related reactions, primarily localized pain and inflammation at the injection site [, ]. This has been mitigated by co-administration with a small volume of autologous blood [, ].

Q7: What evidence suggests a potential cardioprotective effect of RRx-001?

A: Preclinical studies have shown that RRx-001 pretreatment can attenuate doxorubicin-induced cardiotoxicity in mice [, ], suggesting a potential cardioprotective role.

Q8: Are there any potential biomarkers for predicting RRx-001 response?

A8:

- TGF-β Pathway Activation: Positive staining for TGF-β1 and TGF-βR1 in tumor biopsies correlated with response to RRx-001 in a Phase II trial [].

- Nrf2 Activity: Preclinical studies suggest that baseline Nrf2 activity, assessed by ARE-driven luciferase expression, may negatively correlate with tumor response to RRx-001 [].

- PD-L1 Expression on CTCs: In small cell lung cancer patients, decreased PD-L1 expression on circulating tumor cells after RRx-001 treatment significantly correlated with clinical benefit [].

Q9: What is the molecular formula and weight of RRx-001?

A9: The molecular formula of RRx-001 is C5H5BrN4O5 and its molecular weight is 297.04 g/mol.

Q10: What is known about the stability and formulation of RRx-001?

A: RRx-001 rapidly forms a glutathione adduct in blood, making direct measurement challenging []. Stabilization strategies using enzyme inhibitors like acivicin have been developed for bioanalytical purposes []. Co-administration with autologous blood has been employed clinically to mitigate infusion-related reactions and potentially improve bioavailability [, ].

Q11: What are the future research directions for RRx-001?

A11: Ongoing research is exploring:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)